3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid
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Overview
Description
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid is a naturally occurring compound isolated from the propolis of stingless bees, specifically from the species Tetragonula aff. biroi, collected in South Sulawesi, Indonesia . It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of papuanic acid involves several steps, including the Friedel-Crafts acylation of phloroglucinol and tigloyl chloride, followed by a Michael addition type reaction . This process results in a mixture of trans and cis products, which are then separated and purified.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of papuanic acid. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in papuanic acid.
Substitution: Substitution reactions can introduce new functional groups into the papuanic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of papuanic acid with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: This compound exhibits antibacterial, antifungal, and antiviral activities.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: this compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of papuanic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the activity of specific enzymes and proteins involved in oxidative stress and inflammation . This leads to a reduction in the levels of reactive oxygen species and the modulation of inflammatory responses.
Comparison with Similar Compounds
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid is similar to other phloroglucinol derivatives, such as:
- Isopapuanic acid
- Isocalolongic acid
- Isocalopolyanic acid
Uniqueness
This compound is unique due to its specific chemical structure and the presence of distinct functional groups that contribute to its biological activities. Its ability to inhibit oxidative stress and inflammation makes it a valuable compound for further research and development.
Properties
CAS No. |
17230-75-0 |
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Molecular Formula |
C25H36O6 |
Molecular Weight |
432.557 |
IUPAC Name |
3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid |
InChI |
InChI=1S/C25H36O6/c1-7-8-9-10-17(13-19(26)27)20-23(29)21-22(28)15(4)16(5)31-25(21)18(24(20)30-6)12-11-14(2)3/h11,15-17,29H,7-10,12-13H2,1-6H3,(H,26,27)/t15-,16-,17?/m1/s1 |
InChI Key |
NNLXQVOOLYKUPC-YNPPLXCJSA-N |
SMILES |
CCCCCC(CC(=O)O)C1=C(C2=C(C(=C1OC)CC=C(C)C)OC(C(C2=O)C)C)O |
Origin of Product |
United States |
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